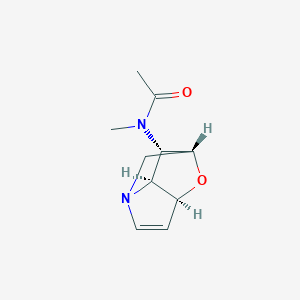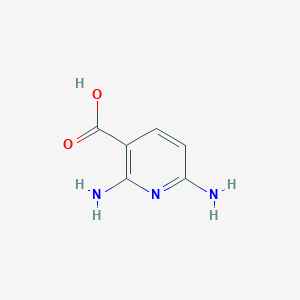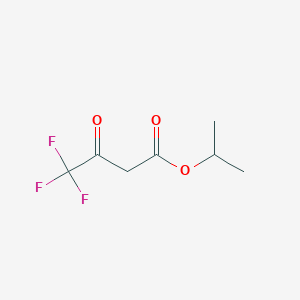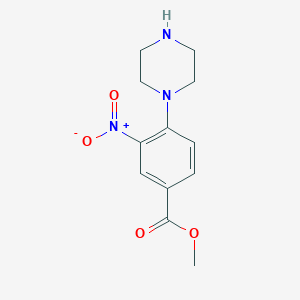![molecular formula C8H13NO3 B069889 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) CAS No. 176966-37-3](/img/structure/B69889.png)
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is a bicyclic compound that belongs to the class of tropane alkaloids. This compound has been found to possess a wide range of biological activities, including anticholinergic, analgesic, and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in memory and cognitive function. Additionally, this compound has been found to activate the opioid receptors in the brain, which contributes to its analgesic effects.
Biochemical And Physiological Effects
In addition to its anticholinergic and analgesic properties, 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been found to possess anti-inflammatory properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been found to have anxiolytic effects, with studies demonstrating its ability to reduce anxiety in animal models.
Advantages And Limitations For Lab Experiments
One advantage of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. Additionally, its analgesic and anti-inflammatory properties make it a useful tool for studying pain and inflammation in animal models. One limitation of this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI). One area of interest is its potential as a treatment for Alzheimer's disease, as its ability to inhibit acetylcholinesterase could lead to improvements in memory and cognitive function. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves the cyclization of 4-methoxyphenylacetonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then acetylated with acetic anhydride to yield the final product.
Scientific Research Applications
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been extensively studied for its anticholinergic and analgesic properties. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning. This compound has also been shown to possess analgesic properties, with studies demonstrating its effectiveness in reducing pain in animal models.
properties
CAS RN |
176966-37-3 |
|---|---|
Product Name |
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[(1R,4R,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1 |
InChI Key |
SWPIWMYYEVABPM-OBCZXFEGSA-N |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@@H]1CO[C@H](C2)OC |
SMILES |
CC(=O)N1C2C1COC(C2)OC |
Canonical SMILES |
CC(=O)N1C2C1COC(C2)OC |
synonyms |
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)




![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
